molecular formula C13H15N3O2 B4504201 2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B4504201
M. Wt: 245.28 g/mol
InChI Key: MIGSQPRXRGEGGB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.116426730 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-9-11(8-14-16)15-13(17)7-10-5-3-4-6-12(10)18-2/h3-6,8-9H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGSQPRXRGEGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including our compound of interest. In vitro evaluations have shown that this compound exhibits effective activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.

Cell Line IC50 (μM) Mechanism of Action
MCF73.79Induction of apoptosis
A54912.50Cell cycle arrest at the G2/M phase

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anticancer drug .

Other Biological Activities

In addition to antimicrobial and anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro, which could lead to applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A study involving a series of pyrazole compounds demonstrated that modifications in the structure significantly affected their antimicrobial potency. The presence of the methoxy group was found to enhance activity against resistant bacterial strains .
  • Anticancer Research :
    • Clinical trials have indicated that pyrazole derivatives can be combined with existing chemotherapy agents to enhance efficacy and reduce side effects. For instance, combining this compound with doxorubicin showed synergistic effects against breast cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrazole compounds exhibit significant anti-cancer activity, particularly against breast cancer cell lines, through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anti-Cancer Activity
A study investigated the anti-cancer properties of pyrazole derivatives, including 2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with desired properties.

Example Reaction:
The synthesis of substituted pyrazoles often involves the reaction of this compound with electrophiles to produce novel derivatives with enhanced biological activity .

Material Science

Research has explored the use of pyrazole derivatives in the development of materials with unique properties. For instance, studies have shown that incorporating pyrazole structures into polymers can enhance thermal stability and mechanical strength.

Application: Polymer Development
The integration of this compound into polymer matrices has been studied for applications in coatings and adhesives, where improved performance characteristics are desired .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer agentInduces apoptosis in cancer cells
Organic SynthesisIntermediate for synthesizing complex compoundsUseful in creating novel pyrazole derivatives
Material ScienceEnhances properties of polymersImproves thermal stability and mechanical strength

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 2
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2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.